molecular formula C11H16N4O2 B15251622 1-Ethyl-4-(3-nitropyridin-2-yl)piperazine

1-Ethyl-4-(3-nitropyridin-2-yl)piperazine

Cat. No.: B15251622
M. Wt: 236.27 g/mol
InChI Key: LBRKOEWNCPYABP-UHFFFAOYSA-N
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Description

Piperazine,1-ethyl-4-(3-nitro-2-pyridinyl)- is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including Piperazine,1-ethyl-4-(3-nitro-2-pyridinyl)-, typically involves several key steps:

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The specific methods used can vary depending on the desired derivative and its applications.

Mechanism of Action

The mechanism of action of Piperazine,1-ethyl-4-(3-nitro-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The piperazine ring can also interact with receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine,1-ethyl-4-(3-nitro-2-pyridinyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the nitro group on the pyridinyl ring can affect the compound’s interactions with molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C11H16N4O2

Molecular Weight

236.27 g/mol

IUPAC Name

1-ethyl-4-(3-nitropyridin-2-yl)piperazine

InChI

InChI=1S/C11H16N4O2/c1-2-13-6-8-14(9-7-13)11-10(15(16)17)4-3-5-12-11/h3-5H,2,6-9H2,1H3

InChI Key

LBRKOEWNCPYABP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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